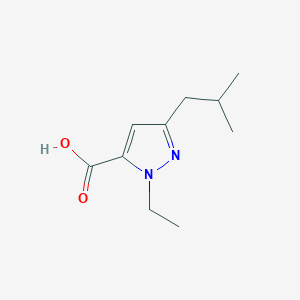![molecular formula C8H6BrN3O2 B1292642 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-84-9](/img/structure/B1292642.png)
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of bromo, methyl, and nitro substituents on the pyrrolopyridine core can significantly influence the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives has been explored in several studies. For instance, a method for preparing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization has been developed, which allows for the introduction of various alkyl or aryl substituents at specific positions on the heterocycle . Although the exact synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and conformation of pyrrolopyridine derivatives are crucial for understanding their chemical behavior. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structure of such compounds . Density functional theory (DFT) calculations also play a significant role in predicting and confirming the molecular geometry and conformational preferences of these molecules .
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives can be influenced by the presence of substituents, which can either activate or deactivate the ring towards various chemical reactions. The bromo substituent, in particular, is often used in carbon-carbon coupling reactions, as it can be readily displaced by nucleophiles . The nitro group is an electron-withdrawing group that can affect the electron density of the heterocycle and thus its reactivity in electrophilic or nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are determined by their molecular structure. The presence of different substituents can lead to variations in melting points, boiling points, solubility, and stability. The vibrational characteristics of these compounds, as revealed by IR and Raman spectroscopy, provide insights into the strength and nature of the chemical bonds and the influence of substituents on the overall molecular vibrations . Computational studies, including DFT and time-dependent DFT (TD-DFT), can predict various properties such as electronic transitions, molecular orbitals, and non-linear optical properties, which are essential for understanding the behavior of these compounds under different conditions .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Pyrrolopyridine derivatives, including compounds like 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, are often synthesized for their potential pharmacological properties. For example, the synthesis of 4,7-dihydrothieno[2,3-b]pyridines has been explored for their vasodilator and antihypertensive activities, demonstrating the relevance of pyrrolopyridine derivatives in developing cardiovascular agents (Adachi et al., 1988).
Neuropharmacology
In neuropharmacological research, certain pyrrolopyridine derivatives have been investigated for their effects on serotonin receptors, contributing to the understanding of neurotransmitter systems and potential treatments for neurological disorders (Bernotas et al., 2009). This highlights the importance of structural analogs like 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in neuropsychiatric research.
Anti-inflammatory and Analgesic Research
Research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which share a similar pyrrolo core structure, has shown significant anti-inflammatory and analgesic activities, suggesting the potential of pyrrolopyridine derivatives in developing new pain management and anti-inflammatory drugs (Muchowski et al., 1985).
Metabolic and Enzymatic Studies
Derivatives of pyridine, which is structurally related to pyrrolopyridines, have been studied for their effects on metabolic enzymes in the liver, such as cytochrome P450. This research provides insights into how compounds like 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine might interact with or influence metabolic pathways in the body (Murray et al., 1997).
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWAVAJXTYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646856 |
Source


|
| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000343-84-9 |
Source


|
| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000343-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)




![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)






